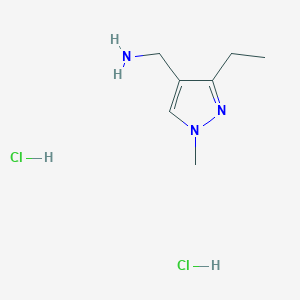
(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride, also known as EMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMPA is a pyrazole derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In
Scientific Research Applications
Pharmacological Research
Antidote for Poisoning : (3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride, also known as 4-Methylpyrazole (4-MP), is being studied as an antidote for methanol and ethylene glycol poisoning. It acts as an inhibitor of alcohol dehydrogenase, the enzyme involved in metabolizing these toxic substances. This inhibition prevents the formation of toxic metabolites, potentially reducing the severity of poisoning symptoms (Jacobsen, Sebastian, Blomstrand, & McMartin, 1988).
Treatment of Ethylene Glycol Intoxication : In cases of ethylene glycol intoxication, 4-Methylpyrazole has shown efficacy in reducing metabolic consequences and maintaining normal renal function, suggesting its potential as an effective treatment alternative (Baud, Bismuth, Garnier, Galliot, Astier, Maistre, & Soffer, 1986).
Methanol Poisoning Treatment : The use of 4-Methylpyrazole in treating methanol poisoning is being explored. It offers advantages over traditional ethanol therapy, such as fewer side effects and a longer duration of action, making it a promising option in managing such cases of poisoning (Hantson, Wallemacq, Brau, Vanbinst, Haufroid, & Mahieu, 1999).
Chemical Analysis and Environmental Studies
Herbicide Research : Studies involving 4-Methylpyrazole have contributed to understanding the environmental impact of herbicides. The research includes assessing herbicide losses from subsurface drainage and exploring the mechanisms of herbicide transportation and degradation in various soil types (Dousset, Babut, Andreux, & Schiavon, 2004).
Analytical Chemistry : A high-pressure liquid chromatographic assay for 4-Methylpyrazole has been developed, enabling the precise measurement of its levels in biological samples. This method is crucial for research in ethanol metabolism and for clinical monitoring of 4-MP levels (McMartin, Collins, & Hewlett, 1984).
Synthesis of Chemical Compounds : 4-Methylpyrazole has been used in the synthesis of various chemical compounds, demonstrating its importance in the field of organic chemistry and material science. This includes the development of new methods for synthesizing complex polyamines, which have numerous industrial and research applications (Geue & Searle, 1983).
Safety and Hazards
For the similar compound “(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride”, the safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(3-ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-7-6(4-8)5-10(2)9-7;;/h5H,3-4,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBUZQYQHIUYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1CN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate](/img/structure/B2821289.png)
![N-{4-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821290.png)

![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)



